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Introduction
Liposomes are versatile nanocarriers for the targeted delivery of therapeutic and diagnostic

agents. Quantifying their uptake by target cells is a critical step in the development and

evaluation of liposomal formulations. This document provides detailed application notes and

protocols for the quantification of liposome uptake using the fluorescently labeled lipid, 1,2-

dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N'-(cyanine 3)

(Cy3-PEG-DMPE).

Cy3-PEG-DMPE is an ideal probe for these studies as the Cy3 fluorophore is bright and

photostable, while the PEG-DMPE lipid anchors the dye securely within the liposome bilayer,

minimizing premature leakage and non-specific transfer. The PEG spacer also provides a

"stealth" characteristic to the liposome, reducing non-specific uptake by the reticuloendothelial

system and prolonging circulation time in vivo, making it relevant for clinically translatable

formulations.

These protocols detail the preparation of Cy3-labeled liposomes and their characterization, as

well as quantitative analysis of cellular uptake using flow cytometry and qualitative visualization

by confocal microscopy.
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Quantitative data from liposome uptake experiments should be presented in a clear and

organized manner to facilitate comparison between different experimental conditions. The

following tables are illustrative examples of how to summarize data obtained from flow

cytometry.

Table 1: Quantification of Liposome Uptake by Flow Cytometry - Mean Fluorescence Intensity

(MFI)

This table presents the mean fluorescence intensity (MFI) of cells after incubation with Cy3-

labeled liposomes. MFI is a quantitative measure of the average amount of fluorescent signal

per cell, which correlates with the number of liposomes taken up by each cell.

Cell Line
Liposome
Concentration
(µg/mL)

Incubation Time
(hours)

Mean Fluorescence
Intensity (MFI) ± SD

MCF-7 50 1 15,234 ± 1,287

50 4 48,765 ± 3,982

100 1 28,543 ± 2,110

100 4 89,123 ± 7,543

HeLa 50 1 21,098 ± 1,876

50 4 65,432 ± 5,123

100 1 40,112 ± 3,543

100 4 121,876 ± 10,987

RAW 264.7 50 1 55,432 ± 4,876

50 4 154,321 ± 12,345

100 1 98,765 ± 8,765

100 4 287,654 ± 25,432

SD: Standard Deviation from at least three independent experiments.
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Table 2: Quantification of Liposome Uptake by Flow Cytometry - Percentage of Cy3-Positive

Cells (%)

This table shows the percentage of cells in the population that have taken up a detectable

amount of Cy3-labeled liposomes. This metric is useful for understanding the homogeneity of

uptake within the cell population.

Cell Line
Liposome
Concentration
(µg/mL)

Incubation Time
(hours)

Percentage of Cy3-
Positive Cells (%) ±
SD

MCF-7 50 1 65.4 ± 5.4

50 4 92.1 ± 3.2

100 1 85.3 ± 6.1

100 4 98.7 ± 1.5

HeLa 50 1 78.9 ± 4.8

50 4 95.6 ± 2.9

100 1 91.2 ± 3.7

100 4 99.1 ± 0.8

RAW 264.7 50 1 94.5 ± 2.1

50 4 99.8 ± 0.2

100 1 98.9 ± 1.1

100 4 99.9 ± 0.1

SD: Standard Deviation from at least three independent experiments.
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This protocol describes the preparation of unilamellar liposomes of approximately 100 nm in

diameter using the thin-film hydration and extrusion method.

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DSPE-PEG2000)

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N'-

(cyanine 3) (Cy3-PEG-DMPE)

Chloroform

Phosphate-buffered saline (PBS), pH 7.4

Round-bottom flask

Rotary evaporator

Extruder device

Polycarbonate membranes (100 nm pore size)

Water bath

Procedure:

Lipid Film Preparation: a. In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-

PEG2000, and Cy3-PEG-DMPE in chloroform at a desired molar ratio (e.g., 55:40:4.5:0.5).

The total lipid concentration should be around 10-20 mg/mL. b. Remove the chloroform

using a rotary evaporator under vacuum at a temperature above the phase transition

temperature of the lipids (e.g., 60-65°C for DSPC). c. A thin, uniform lipid film will form on the

wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any

residual solvent.
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Hydration: a. Hydrate the lipid film with pre-warmed (60-65°C) PBS (pH 7.4) to a final total

lipid concentration of 10-20 mg/mL. b. Vortex the flask for 5-10 minutes until the lipid film is

fully suspended, forming multilamellar vesicles (MLVs). The suspension will appear milky.

Extrusion: a. Assemble the extruder with a 100 nm polycarbonate membrane according to

the manufacturer's instructions. b. Heat the extruder to 60-65°C. c. Load the MLV

suspension into one of the syringes of the extruder. d. Pass the lipid suspension through the

membrane 11-21 times. This will produce small unilamellar vesicles (SUVs) with a relatively

uniform size distribution. The suspension should become more translucent.

Characterization and Storage: a. Determine the liposome size distribution and zeta potential

using dynamic light scattering (DLS). b. Store the liposomes at 4°C and protect from light.

Use within 1-2 weeks for optimal results.

Protocol 2: Quantitative Analysis of Liposome Uptake by
Flow Cytometry
This protocol provides a step-by-step guide for quantifying the cellular uptake of Cy3-labeled

liposomes using flow cytometry.[1]

Materials:

Target cells in culture

Complete cell culture medium

Cy3-labeled liposomes

PBS (pH 7.4)

Trypsin-EDTA or other cell detachment solution

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Flow cytometer

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2962534/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Seeding: a. Seed cells in a 24-well plate at a density that will result in 70-80%

confluency on the day of the experiment. b. Incubate the cells overnight at 37°C in a

humidified atmosphere with 5% CO2.

Incubation with Liposomes: a. Remove the culture medium from the wells. b. Add fresh

medium containing the desired concentrations of Cy3-labeled liposomes to the cells. Include

a negative control of untreated cells. c. Incubate the cells for the desired time points (e.g., 1,

4, 24 hours) at 37°C.

Washing and Cell Detachment: a. After incubation, aspirate the liposome-containing medium.

b. Wash the cells three times with ice-cold PBS to remove any non-internalized liposomes. c.

Add trypsin-EDTA to each well and incubate at 37°C until the cells detach. d. Neutralize the

trypsin with complete culture medium.

Sample Preparation for Flow Cytometry: a. Transfer the cell suspension to FACS tubes. b.

Centrifuge the cells at 300 x g for 5 minutes at 4°C. c. Discard the supernatant and

resuspend the cell pellet in 500 µL of cold FACS buffer.

Data Acquisition: a. Analyze the samples on a flow cytometer equipped with a laser and filter

set appropriate for Cy3 (Excitation: ~550 nm, Emission: ~570 nm). b. Gate the live, single-

cell population using forward and side scatter. c. Record the fluorescence intensity for at

least 10,000 events per sample.

Data Analysis: a. Determine the percentage of Cy3-positive cells by setting a gate based on

the fluorescence of the untreated control cells. b. Calculate the Mean Fluorescence Intensity

(MFI) of the Cy3-positive cell population.

Protocol 3: Visualization of Liposome Uptake by
Confocal Microscopy
This protocol describes the use of confocal microscopy to visualize the cellular uptake and

subcellular localization of Cy3-labeled liposomes.

Materials:

Target cells
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Glass-bottom culture dishes or chamber slides

Complete cell culture medium

Cy3-labeled liposomes

Hoechst 33342 or DAPI (for nuclear staining)

Paraformaldehyde (PFA) solution (4% in PBS)

Mounting medium

Confocal microscope

Procedure:

Cell Seeding: a. Seed cells on glass-bottom dishes or chamber slides and allow them to

adhere overnight.

Incubation with Liposomes: a. Treat the cells with Cy3-labeled liposomes in complete

medium as described in Protocol 2.

Washing and Fixation: a. After incubation, wash the cells three times with PBS. b. Fix the

cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times

with PBS.

Staining and Mounting: a. Incubate the cells with Hoechst 33342 or DAPI solution for 10-15

minutes to stain the nuclei. b. Wash the cells three times with PBS. c. Add a drop of

mounting medium to the cells and cover with a coverslip.

Imaging: a. Image the samples using a confocal microscope with appropriate laser lines and

emission filters for Cy3 and the nuclear stain. b. Acquire Z-stack images to visualize the

three-dimensional distribution of the liposomes within the cells.
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Caption: Experimental workflow for quantifying liposome uptake.
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Caption: Clathrin-mediated endocytosis pathway for liposome uptake.
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Caption: Caveolae-mediated endocytosis pathway for liposome uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Quantifying Liposome Uptake Using Cy3-PEG-DMPE:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1222843#quantifying-liposome-uptake-using-cy3-
peg-dmpe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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